molecular formula C27H26FN3O3 B11445737 N-(4-fluorobenzyl)-4-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

N-(4-fluorobenzyl)-4-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No.: B11445737
M. Wt: 459.5 g/mol
InChI Key: MVCMDJAWQBYVKG-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and a tetrahydroquinazolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the tetrahydroquinazolinyl core, followed by the introduction of the fluorophenyl and methylphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and applications in drug development.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide include other tetrahydroquinazolinyl derivatives and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C27H26FN3O3

Molecular Weight

459.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C27H26FN3O3/c1-19-7-2-3-8-21(19)18-31-24-10-5-4-9-23(24)26(33)30(27(31)34)16-6-11-25(32)29-17-20-12-14-22(28)15-13-20/h2-5,7-10,12-15H,6,11,16-18H2,1H3,(H,29,32)

InChI Key

MVCMDJAWQBYVKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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